molecular formula C21H20N4O3S B11381445 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11381445
M. Wt: 408.5 g/mol
InChI Key: QTQGAOLIHPDBSQ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzothiophene moiety with a dihydropyridazine ring, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate substituents.

    Construction of the Dihydropyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or similar compounds to form the dihydropyridazine ring.

    Coupling Reactions: The final step involves coupling the benzothiophene core with the dihydropyridazine ring, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions may target the carbonyl groups in the dihydropyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features could make it a candidate for binding studies with various biomolecules.

Medicine

Medicinally, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide might be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene and dihydropyridazine moieties may contribute to binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This can influence its chemical reactivity, binding interactions, and overall stability.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-12-5-4-6-13(11-12)25-10-9-15(26)18(24-25)20(28)23-21-17(19(22)27)14-7-2-3-8-16(14)29-21/h4-6,9-11H,2-3,7-8H2,1H3,(H2,22,27)(H,23,28)

InChI Key

QTQGAOLIHPDBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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